molecular formula C6H14N2O2 B12826451 2,5-Diamino-2-methylpentanoic acid CAS No. 48047-94-5

2,5-Diamino-2-methylpentanoic acid

Cat. No.: B12826451
CAS No.: 48047-94-5
M. Wt: 146.19 g/mol
InChI Key: LNDPCYHWPSQBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diamino-2-methylpentanoic acid, more commonly known in research contexts as DL-alpha-methylornithine or alpha-methylornithine, is a well-characterized inhibitor of ornithine decarboxylase (ODC) . This enzyme is the rate-limiting step in the biosynthesis of polyamines, which are crucial organic cations for cell growth and proliferation . By competitively inhibiting ODC, this compound depletes intracellular levels of polyamines like putrescine, spermidine, and spermine, thereby creating a state of polyamine limitation that can arrest cell cycle progression . The primary research value of this compound lies in its application as a tool to study the role of polyamines in physiological and pathological processes. It has been extensively used in cancer research to investigate the anti-proliferative effects on various cell lines, including 9L rat brain tumor cells and Ehrlich ascites tumor cells . Studies have also utilized this compound to examine the mechanisms of enzyme inactivation and to explore its effects in virology, such as inhibiting cytomegalovirus-stimulated ODC in human cells . Furthermore, its impact has been studied in neuropharmacology, where injections into specific brain areas of rats were used to observe behavioral and electrocortical effects . The compound is identified as part of the human exposome, meaning it is not a naturally occurring metabolite but is found in individuals exposed to it or its derivatives . It is supplied as a hydrochloride salt (CAS# 52372-32-4) and has a molecular formula of C 6 H 14 N 2 O 2 and an average molecular weight of 146.19 g/mol . Please note: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions, as it may cause serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diamino-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPCYHWPSQBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963990
Record name 2-Methylornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48047-94-5
Record name alpha-Methylornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048047945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,5 Diamino 2 Methylpentanoic Acid

Strategic Synthetic Routes and Reaction Conditions

The synthesis of α-methylated amino acids, including plausible routes to 2,5-diamino-2-methylpentanoic acid, typically requires careful strategic planning to ensure the correct placement of the α-methyl group and the two amino functionalities while controlling stereochemistry.

Multi-step Organic Synthesis Approaches to this compound

A plausible multi-step synthesis for a structurally related compound, 2-methylornithine, has been reported, which can serve as a blueprint. One such approach begins with the formation of a hydantoin (B18101) ring, which serves as a scaffold for introducing the amino acid functionality. For instance, a synthesis could commence from a ketone precursor which is then converted to a hydantoin.

A potential synthetic pathway could involve the following key transformations:

Hydantoin Formation: Reaction of a suitable keto-precursor with potassium cyanide and ammonium (B1175870) carbonate (the Bucherer-Bergs reaction) to form a spiro-hydantoin.

Functional Group Interconversion: Modification of a side chain to introduce the second amino group, which would likely be protected.

Hydrolysis: Finally, hydrolysis of the hydantoin ring and deprotection of the amino groups to yield the target diamino acid.

Another established route for α-methylated amino acids involves the alkylation of a protected alanine (B10760859) enolate. This would involve a different set of precursors and reaction conditions, centered around the formation of a carbon-carbon bond at the α-position of a protected alanine derivative.

StepReagents and ConditionsIntermediate/Product
1Protected Keto-acid, KCN, (NH4)2CO3Spiro-hydantoin derivative
2Reduction/amination of a side chain precursorProtected diamino-hydantoin
3Acid or base hydrolysisThis compound

Stereoselective Synthesis for Chiral Purity of this compound

Achieving chiral purity is a critical aspect of amino acid synthesis, as the biological activity is often enantiomer-dependent. For α-methylated amino acids, stereoselective synthesis is commonly achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction, after which they are removed.

Commonly used chiral auxiliaries for the synthesis of α-methylated amino acids include Evans oxazolidinones and Schöllkopf's bis-lactim ethers. A general approach using a chiral auxiliary would be:

Coupling: The chiral auxiliary is attached to a suitable amino acid precursor.

Diastereoselective Alkylation: The resulting chiral enolate is then alkylated with a methylating agent. The steric hindrance from the chiral auxiliary directs the approach of the methyl group, leading to one diastereomer in excess.

Cleavage: The chiral auxiliary is removed to give the enantiomerically enriched α-methylated amino acid.

An alternative strategy for stereocontrol is the use of enzymatic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

MethodChiral InfluenceTypical Reagents
Chiral AuxiliariesSteric hindrance from the auxiliaryEvans oxazolidinones, Schöllkopf bis-lactim ethers, LDA, Methyl iodide
Enzymatic ResolutionEnantioselective enzymatic reactionLipases, Acylases

Utilization of Precursors and Methylating Agents in Synthesis

The choice of precursors is fundamental to the synthetic strategy. For a molecule like this compound, a logical precursor would be a five-carbon chain with appropriate functional groups that can be converted into the two amino groups and the carboxylic acid. A nitro-aldehyde or nitro-ketone could be a viable starting point, where the nitro group can later be reduced to an amine.

The selection of the methylating agent is also crucial. Methyl iodide is a commonly used and highly reactive methylating agent for the alkylation of enolates in the synthesis of α-methylated amino acids. researchgate.net Other methylating agents could include dimethyl sulfate (B86663) or methyl triflate, depending on the specific requirements of the reaction.

Precursor TypeRationaleCommon Methylating Agents
Nitro-alkaneNitro group can be reduced to an amine.Methyl iodide
Protected amino acidStarting with a pre-formed amino acid simplifies the synthesis.Dimethyl sulfate
Keto-acidThe ketone can be used to form a hydantoin.Methyl triflate

Industrial-Scale Preparation and Optimization of this compound

The transition from laboratory-scale synthesis to industrial-scale production presents a unique set of challenges, including cost-effectiveness, safety, and scalability of the reactions.

Scalable Synthesis Protocols

For industrial production, a synthetic route must be robust, high-yielding, and utilize readily available and inexpensive starting materials. The number of steps should be minimized to reduce production time and cost. Continuous flow chemistry is an increasingly popular approach for the large-scale synthesis of fine chemicals, as it offers better control over reaction parameters and can lead to higher yields and purity.

Optimization of a scalable synthesis would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts.

Advanced Purification Techniques in Large-Scale Production

The purification of the final product is a critical step in ensuring its quality and is often a significant cost factor in industrial production. For amino acids, which are polar and water-soluble, purification can be challenging.

Common large-scale purification techniques for amino acids include:

Crystallization: This is often the most cost-effective method for obtaining high-purity solid products. The choice of solvent is critical for successful crystallization.

Ion-exchange chromatography: This technique separates molecules based on their net charge and is highly effective for the purification of amino acids.

Preparative chromatography: While more expensive, this can be used to achieve very high levels of purity.

The development of an efficient purification protocol would involve screening different solvents for crystallization and evaluating various resins for ion-exchange chromatography to find the optimal conditions for isolating this compound.

Chemical Reactivity and Derivatization Research of this compound

The reactivity of this compound is characterized by the functional groups present: the α-amino group, the δ-amino group, and the carboxylic acid. The α-methyl group introduces steric hindrance that can influence the reactivity of the adjacent α-amino and carboxyl groups.

The primary amino groups of this compound could potentially be oxidized through several pathways. Mild oxidants, such as iodine, are known to react selectively with certain amino acid side chains, though their effect on simple aliphatic amino groups is less pronounced. almerja.com More potent oxidizing agents could lead to the deamination of the amino groups. For instance, the α-amino group could be oxidatively deaminated to form the corresponding α-keto acid, 2-keto-2-methyl-5-aminopentanoic acid. This transformation is a key step in the metabolic degradation of many amino acids. ethernet.edu.et

Metal-catalyzed oxidation reactions, often involving iron or copper ions in the presence of an oxidizing agent like hydrogen peroxide (Fenton chemistry), are another potential route for the oxidation of the amino groups. nih.gov These reactions typically proceed through radical intermediates and can lead to a variety of products, including hydroxylated derivatives and products of oxidative deamination and decarboxylation. nih.gov

Potential Oxidation Product Description of Transformation Relevant Analogy
2-Keto-2-methyl-5-aminopentanoic acidOxidative deamination of the α-amino group.A common metabolic pathway for α-amino acids. ethernet.edu.et
Aldehyde derivativesOxidative deamination and decarboxylation.Observed in the oxidation of various amino acids. nih.gov

This table presents potential oxidation products based on the general reactivity of amino acids, as direct experimental data for this compound is not available.

While specific studies on the reduction of this compound are scarce, the reduction of the carboxylic acid group in amino acids to the corresponding amino alcohol is a well-established transformation. This conversion provides access to chiral 1,2-amino alcohols, which are valuable synthetic intermediates. benthamopen.com

A common method for the reduction of N-protected α-amino acids involves the use of reducing agents like sodium borohydride (B1222165) in the presence of an activating agent for the carboxylic acid, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). benthamopen.com This one-pot procedure is known for its efficiency and for proceeding with retention of optical purity. benthamopen.com Another approach involves the use of sodium borohydride in combination with iodine, which can reduce both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com For aromatic amino acids, catalytic hydrogenation using rhodium on carbon has been shown to reduce the aromatic ring without affecting the stereochemistry of the amino acid. acs.org

Given these precedents, it is highly probable that the carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2,5-diamino-2-methylpentan-1-ol. The choice of reducing agent and the need for protection of the amino groups would depend on the desired selectivity and reaction conditions.

Reducing Agent/System Potential Product Key Features of the Method
1,1'-Carbonyldiimidazole (CDI) and Sodium Borohydride2,5-Diamino-2-methylpentan-1-ol (from N-protected precursor)One-pot synthesis, retention of optical purity. benthamopen.com
Sodium Borohydride and Iodine2,5-Diamino-2-methylpentan-1-olCan be used for both protected and unprotected amino acids. stackexchange.com
Lithium Aluminum Hydride (LiAlH4)2,5-Diamino-2-methylpentan-1-olA powerful reducing agent, though often requires protection of amino groups. stackexchange.com

This table outlines potential reduction methodologies based on established procedures for other amino acids, as direct experimental data for this compound is not available.

The amino groups of this compound are nucleophilic and can readily undergo substitution reactions such as acylation and alkylation.

Acylation:

The acylation of diamino acids, such as ornithine and lysine (B10760008), has been studied, and it is possible to achieve selective acylation of the terminal (ω) amino group over the α-amino group. google.comcdnsciencepub.com This selectivity is often pH-dependent. For instance, the acylation of unprotected ornithine with p-nitrophenyl acetate (B1210297) at pH 11 occurs exclusively at the δ-amino group. cdnsciencepub.comcdnsciencepub.com This is attributed to the difference in the basicity of the two amino groups; the α-amino group is less basic and therefore less nucleophilic at high pH. cdnsciencepub.com Common acylating agents include acid chlorides and anhydrides. pearson.com

Based on these findings, it is expected that this compound could be selectively acylated at the δ-amino group under controlled pH conditions. The steric hindrance provided by the α-methyl group might further favor acylation at the more accessible δ-position.

Alkylation:

The alkylation of amino acids can occur at the amino groups. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination is a more controlled method for the N-alkylation of amines and amino acids. This involves the reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

While specific studies on the alkylation of this compound are not available, general methods for the α-alkylation of glycine (B1666218) derivatives have been developed. organic-chemistry.orglibretexts.org Furthermore, the alkylation of carbanions derived from various ornithine precursors has been used to synthesize analogs of ornithine. acs.orgnih.gov

Reaction Type Reagents Expected Product Controlling Factors
AcylationAcid chlorides, Anhydrides, Activated estersNδ-acyl-2,5-diamino-2-methylpentanoic acidpH, Steric hindrance
AlkylationAlkyl halidesN-alkylated derivativesPotential for over-alkylation
Reductive AminationAldehydes/Ketones, Reducing agent (e.g., NaBH3CN)N-alkylated derivativesControlled mono-alkylation

This table summarizes expected substitution reactions based on the known reactivity of similar diamino acids, as direct experimental data for this compound is limited.

Biochemical Roles and Enzymatic Interactions of 2,5 Diamino 2 Methylpentanoic Acid

Enzymatic Inhibition Studies: Focus on Ornithine Decarboxylase (ODC)

A primary area of research for 2,5-Diamino-2-methylpentanoic acid has been its interaction with ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines.

Mechanism of Ornithine Decarboxylase Inhibition by this compound

This compound functions as an inhibitor of ornithine decarboxylase (ODC). ODC is the initial and rate-limiting enzyme in the polyamine biosynthetic pathway, responsible for converting ornithine to putrescine. microbialcell.com The inhibitory action of this compound is attributed to its structural similarity to ornithine, the natural substrate of ODC. The presence of amino groups allows it to form hydrogen bonds or ionic interactions within the active site of the enzyme, leading to the inhibition of its catalytic activity. Research on a related compound, (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid, demonstrated potent competitive inhibition of ODC, which could be reversed by high concentrations of pyridoxal (B1214274) phosphate, a cofactor for the enzyme. nih.gov This suggests that these inhibitors likely compete with ornithine for binding to the enzyme's active site.

Downstream Effects on Polyamine Biosynthesis and Cellular Regulation

By inhibiting ODC, this compound effectively curtails the production of putrescine and, consequently, the downstream polyamines spermidine (B129725) and spermine. microbialcell.com Polyamines are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. microbialcell.com Therefore, the inhibition of their synthesis has significant repercussions for cellular regulation.

The reduction in polyamine levels due to ODC inhibition can lead to a decrease in cell proliferation. This effect has made ODC inhibitors, including derivatives of this compound, subjects of interest in cancer research, as uncontrolled cell proliferation is a hallmark of cancer. microbialcell.com Studies have indicated that limiting polyamine production through ODC inhibition can result in reduced tumor growth in various cancer models. The regulation of polyamine levels is tightly controlled within cells, and their overabundance can be cytotoxic. microbialcell.com The inhibition of ODC is a key part of the natural feedback mechanism that maintains polyamine homeostasis. microbialcell.com

Broader Involvement in Cellular Metabolic Pathways

Beyond its specific role in ODC inhibition, this compound and similar amino acid derivatives are implicated in wider metabolic networks.

Influence on Amino Acid and Nitrogen Metabolism in Biological Systems

As an amino acid derivative, this compound is inherently linked to amino acid and nitrogen metabolism. frontiersin.orgsolubilityofthings.comresearchgate.net While not a direct component of proteins, its structure allows it to participate in or influence pathways involving other amino acids. solubilityofthings.com For instance, in plant biology, it has been suggested that this compound could indirectly affect the synthesis of volatile compounds by influencing amino acid and nitrogen metabolism. frontiersin.orgresearchgate.netfrontiersin.org The presence of multiple amino groups makes it a participant in the cellular nitrogen pool, potentially affecting the biosynthesis of other nitrogen-containing molecules. solubilityofthings.com

Contributions to Cellular Homeostasis and Signaling Networks

The modulation of polyamine levels by this compound has broader implications for cellular homeostasis. Polyamines are known to interact with various macromolecules, including DNA, RNA, and proteins, thereby influencing gene expression and signal transduction. microbialcell.com By altering the intracellular concentrations of these critical signaling molecules, this compound can indirectly contribute to the regulation of cellular homeostasis and signaling networks. Its ability to modulate metabolic pathways suggests potential influences on processes like gene expression and cell signaling.

Research on Modulatory Effects on Cellular Processes

Research has explored the modulatory effects of this compound on various cellular processes. Its primary recognized effect is the inhibition of cell growth and proliferation through the disruption of polyamine synthesis. This has been a key focus of studies investigating its potential as a therapeutic agent. The compound's influence on metabolic pathways suggests that its effects could extend to other cellular functions that are dependent on the availability of polyamines and other metabolic precursors.

Table 1: Research Findings on the Inhibition of Ornithine Decarboxylase

Compound Finding Implication
This compound Inhibits ornithine decarboxylase (ODC). Reduces polyamine synthesis, affecting cell growth and proliferation.
(+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid Acts as a potent competitive inhibitor of ODC. nih.gov Blocks the increase in putrescine levels. nih.gov

| α-Difluoromethylornithine (DFMO) | An irreversible inhibitor of ODC. google.com | Dramatically increases polyamine transport activity in certain melanoma cells. google.com |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ornithine
Putrescine
Spermidine
Spermine
Pyridoxal phosphate
(+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid

Biosynthetic Contexts and Natural Occurrence of 2,5 Diamino 2 Methylpentanoic Acid

Endogenous Metabolic Pathways and Precursor Relationships

2,5-Diamino-2-methylpentanoic acid, also identified as α-methylornithine, is a synthetic amino acid derivative. Its structure is analogous to that of L-ornithine, a key intermediate in the urea (B33335) cycle and the precursor for the biosynthesis of polyamines. Polyamines are essential polycations crucial for cell growth, differentiation, and proliferation.

The primary biochemical significance of this compound lies in its role as an inhibitor of ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the polyamine biosynthetic pathway, responsible for converting ornithine into putrescine, the diamine precursor to higher polyamines such as spermidine (B129725) and spermine. By acting as a competitive inhibitor of ODC, this compound can modulate polyamine levels within cells, thereby impacting cellular growth and division.

While it is a potent modulator of a critical endogenous metabolic pathway, there is currently no evidence to suggest that this compound is itself a product of any known endogenous metabolic pathway in organisms. Its existence in biological systems is attributed to external exposure.

Detection and Quantification in Biological Matrices

Recent analytical advancements have led to the identification of this compound in a variety of biological samples, highlighting its presence in both the plant and animal kingdoms.

Identification in Plant Volatilome and Floral Scent Profiles (e.g., Muscadine Flowers)

The volatilome, or the complete set of volatile organic compounds emitted by an organism, plays a crucial role in plant communication, including attracting pollinators and defending against herbivores. Analysis of the floral scent profiles of different plant species has revealed the presence of this compound.

Further research on chili peppers (Capsicum annuum L.) also reported this compound as one of the active compounds detected through gas chromatography-mass spectrometry (GC-MS) analysis.

Plant SpeciesSample TypeDetection MethodReference
Muscadine Grape (Vitis rotundifolia)Female Flowers (Genotype 'O23-2-1')Untargeted Volatilome Profiling hmdb.canih.gov
Chili Pepper (Capsicum annuum L.)Not SpecifiedGC/MS Analysis

Presence and Significance in Mammalian Biological Fluids (e.g., Human Blood)

The detection of this compound has not been limited to the plant kingdom. It has also been identified in mammalian biological fluids, specifically in human blood. hmdb.ca

According to the Human Metabolome Database (HMDB), this compound has been detected in human blood. hmdb.ca The database entry clarifies that this compound is not a naturally occurring metabolite in humans. Its presence is indicative of exposure to the compound or its derivatives, classifying it as a component of the human exposome. The exposome encompasses the totality of human environmental exposures from conception onwards.

The significance of its presence in human blood is primarily linked to its known bioactivity as an inhibitor of ornithine decarboxylase. Its detection could be relevant in the context of exposure to certain synthetic compounds or in research settings where it is used as a tool to study the effects of polyamine depletion.

Biological MatrixOrganismSignificanceReference
BloodHumanNot naturally occurring; part of the human exposome. Indicates exposure to the compound. hmdb.ca

Research on Functional Derivatives and Structural Analogs of 2,5 Diamino 2 Methylpentanoic Acid

Alpha-Methylornithine as a Key Structural Analog of 2,5-Diamino-2-methylpentanoic Acid

This compound is also known as alpha-methylornithine (α-MeOrn). nih.govpnas.org It is a structural analog of the amino acid ornithine, with the key difference being the presence of a methyl group on the alpha-carbon. nih.gov This modification has significant biochemical implications, most notably positioning alpha-methylornithine as a potent competitive inhibitor of ornithine decarboxylase (ODC). nih.govnih.gov

Ornithine decarboxylase is a critical enzyme in the biosynthesis of polyamines, such as putrescine and spermidine (B129725), which are essential for cell proliferation and growth. nih.govpnas.org By competitively inhibiting ODC, alpha-methylornithine can deplete the intracellular levels of these polyamines. pnas.org This depletion has been shown to inhibit the incorporation of thymidine (B127349) into DNA and block the proliferation of cells, an effect that can be reversed by the addition of putrescine or spermidine. pnas.org The mechanism of inhibition involves a decarboxylation-dependent transamination, which leads to the inactivation of the enzyme. nih.gov

The inhibitory effect of alpha-methylornithine on ODC has been observed in various cell types, including rat hepatoma cells and in the bacterium Lactobacillus 30a. pnas.orgnih.gov This has led to its investigation in contexts where cell proliferation is a key factor, such as cancer research. nih.gov Furthermore, its role as an ODC inhibitor has been explored in plant physiology, where it has been shown to inhibit fruit development in tomatoes by affecting cell division. oup.com

Table 1: Properties of Alpha-Methylornithine

PropertyValueSource
Synonyms This compound, α-MeOrn nih.govpnas.org
Primary Target Ornithine Decarboxylase (ODC) nih.govnih.gov
Mechanism of Action Competitive Inhibitor nih.govpnas.orgnih.gov
Biological Effect Depletion of polyamines, inhibition of cell proliferation pnas.org

Design and Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of amino acids is a cornerstone of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. While specific literature detailing the design and synthesis of a wide array of functionalized derivatives of this compound is not extensively available, general synthetic strategies for related compounds provide a framework for potential modifications.

The synthesis of α,α-dialkyl amino acids, a class to which this compound belongs, can be achieved through methods like the Strecker synthesis. The introduction of functional groups can be accomplished through various chemical reactions targeting the amino or carboxylic acid moieties. For instance, the amino groups can undergo acylation or alkylation to form amides or secondary amines.

Research into other diamino acids and their derivatives offers insights into possible synthetic pathways. For example, the synthesis of functionalized 2,4-diamino-1,3,5-triazines has been achieved through a two-step method involving microwave-assisted synthesis of biguanide (B1667054) intermediates. This highlights the potential for creating diverse libraries of compounds from a core diamino acid structure.

Incorporation into Peptidomimetic Structures and Peptides

The unique structural features of this compound make it an intriguing candidate for incorporation into peptidomimetics and peptides. The α-methyl group can introduce conformational constraints, potentially leading to more stable and selective peptide analogs.

Studies on Macrocyclic Peptidomimetics Incorporating this compound

Macrocyclic peptidomimetics are a class of compounds that have gained significant interest in drug discovery due to their enhanced stability and ability to target challenging protein-protein interactions. nih.govcam.ac.uk The cyclization of peptides can improve their resistance to proteolytic degradation and constrain their conformation, leading to higher affinity and selectivity for their biological targets. nih.gov

Strategies for the synthesis of macrocyclic peptidomimetics often involve the use of building blocks with specific functionalities that allow for ring closure. cam.ac.uk While the literature describes various methods for creating diverse libraries of macrocyclic peptidomimetics, nih.govcam.ac.uk specific studies detailing the incorporation of this compound into these structures are not prominently reported in the reviewed scientific literature. The potential for its inclusion exists, particularly in the design of macrocycles where the α-methyl group could enforce a desired conformation.

Research on KDR and VEGF/KDR Binding Peptides Utilizing this compound Residues

The vascular endothelial growth factor (VEGF) and its receptor, kinase insert domain receptor (KDR), are key regulators of angiogenesis, the formation of new blood vessels. google.comnih.gov Inhibiting the VEGF/KDR signaling pathway is a major strategy in cancer therapy. nih.gov Peptides that can bind to KDR or the VEGF/KDR complex are being investigated as potential therapeutics to block angiogenesis. google.comnih.govpatentbuddy.com

The design of these peptides often involves creating libraries of molecules and screening them for high-affinity binding to the target. nih.gov While numerous peptides have been identified as KDR binders, google.comnih.gov the specific incorporation of this compound into these peptides is not explicitly detailed in the available research. The introduction of this non-proteinogenic amino acid could potentially enhance the stability or binding affinity of such peptides.

Investigations into Small Cationic Antimicrobial Peptides Containing this compound

Small cationic antimicrobial peptides (AMPs) are a crucial component of the innate immune system and represent a promising class of therapeutics to combat antibiotic-resistant bacteria. princeton.eduplos.org These peptides typically possess a positive charge and an amphipathic structure, allowing them to interact with and disrupt bacterial membranes. plos.org

Exploration in Polymyxin (B74138) Derivatives

Polymyxins are a class of cyclic lipopeptide antibiotics that are highly effective against Gram-negative bacteria. nih.govmdpi.com They are considered a last-resort treatment for infections caused by multidrug-resistant pathogens. nih.gov The structure of polymyxins includes a cyclic heptapeptide, a linear tripeptide side chain, and a fatty acid tail. mdpi.com

The development of new polymyxin derivatives aims to improve their safety profile, particularly reducing their nephrotoxicity, while maintaining or enhancing their antibacterial activity. mdpi.comnih.gov Modifications have been explored at various positions of the polymyxin scaffold. nih.gov While the incorporation of various unnatural amino acids has been investigated in polymyxin analogs, researchgate.net the specific inclusion of alpha-methylornithine is not a central theme in the currently available research. The structural similarities to diaminobutyric acid, a key component of polymyxins, suggest its potential as a building block in future synthetic efforts. nih.gov

Utility as a Precursor in Complex Biologically Active Molecule Synthesis

This compound, also known as α-methylornithine, serves as a valuable precursor in the synthesis of complex, biologically active molecules. Its unique structural features, including a diamino-substituted pentanoic acid backbone with a methyl group at the α-position, provide a versatile scaffold for the development of novel therapeutic agents. Researchers have successfully utilized this compound and its close derivatives to construct sophisticated molecules with significant pharmacological activities, particularly in the realm of opioid receptor modulation.

One notable application is in the creation of nonpeptide analogues of dynorphin (B1627789) A(1-8), a potent endogenous opioid peptide with high selectivity for the κ-opioid receptor. sci-hub.boxnih.gov In a strategic effort to develop more stable and systemically active peptidomimetics, scientists have replaced key amino acid residues of dynorphin A with non-peptidic structures derived from precursors like this compound. sci-hub.box

Specifically, the Arg7 residue of dynorphin A has been substituted with a linear diamine, a structural motif accessible from this compound derivatives. sci-hub.box This substitution is part of a larger molecular architecture where a spacer, such as Gly-Leu, is linked to a heterocyclic nucleus known as MPCB ((-)-cis-N-(2-phenyl-2-carbomethoxy)cyclopropylmethyl-N-normetazocine). sci-hub.boxnih.gov This design strategy aims to mimic the essential pharmacophoric elements of dynorphin A while enhancing drug-like properties. sci-hub.box

The synthesis of these complex analogues involves a multi-step process where the diamine derived from the precursor is coupled to the growing molecular structure. The resulting compounds have been shown to exhibit high affinity and selectivity for κ-opioid receptors, validating the use of this compound derivatives as effective precursors in the design of potent, nonpeptide opioid agonists. sci-hub.boxnih.gov

A series of these nonpeptide analogues of dynorphin A(1-8) were synthesized and their biological activities were evaluated. The research demonstrated that modifications at the diamine side chain significantly influence the binding affinity for κ-opioid receptors. sci-hub.box For instance, N-substitution of the diamine with alkylamidino or guanidino groups was found to enhance these binding affinities. sci-hub.box

Table of Synthesized Dynorphin A(1-8) Analogue Precursors and Their Biological Activity

Precursor MoietyFinal Compound Structure (General)Key Biological Activity Data
N-(tert-butoxycarbonyl)-1,5-diaminopentaneMPCB-Gly-Leu-NH-(CH₂)₅-NH-C(=NH)-C₄H₉Kᵢ (κ-opioid receptor) = 6.7 nM; Kᵢ (µ/κ) = 375; Kᵢ (δ/κ) = 408; ED₅₀ (mouse abdominal constriction) = 0.88 mg/kg nih.gov
N-(tert-butoxycarbonyl)-1,6-diaminohexaneMPCB-Gly-Leu-NH-(CH₂)₆-NH-C(=NH)-C₄H₉Kᵢ (κ-opioid receptor) = 5.3 nM; Kᵢ (µ/κ) = 408; Kᵢ (δ/κ) = 424; ED₅₀ (mouse abdominal constriction) = 1.1 mg/kg nih.gov

The data clearly indicates that the resulting complex molecules, synthesized using a diamine precursor related to this compound, are potent and selective κ-opioid receptor agonists with significant in vivo antinociceptive activity. nih.gov This underscores the utility of this compound as a foundational element in the construction of intricate and pharmacologically relevant molecules.

Advanced Analytical Chemistry Methodologies for 2,5 Diamino 2 Methylpentanoic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While 2,5-diamino-2-methylpentanoic acid is a non-volatile compound, GC-MS is indirectly applied in its research by analyzing the volatile metabolites produced through its metabolic pathways. For direct analysis, chemical derivatization is required to increase its volatility.

A study on the flavor characteristics of sufu, a fermented soybean product, utilized GC-MS to identify volatile flavor components, where amino acids are key precursors. thescipub.com Similarly, research on tank-fermented broad bean paste employed GC-MS to detect volatile metabolites, which were annotated to various amino acid metabolism pathways. nih.gov

For the direct analysis of non-volatile amino acids like this compound, a derivatization step is essential to make them amenable to GC-MS analysis. Common derivatization reagents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), which replace active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing their volatility.

Table 1: Illustrative GC-MS Parameters for Derivatized Amino Acid Analysis

ParameterValue
Column TG-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280 °C
Oven Program Initial 40°C (3 min hold), ramp 5°C/min to 280°C (5 min hold)
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500

This table represents typical parameters and may vary based on the specific application and instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. mdpi.com In the context of this compound research, HS-SPME is employed to capture volatile metabolites from a sample's headspace, which are then introduced into a GC-MS for analysis. mdpi.com

Research on the volatile profiles of muscadine flowers utilized HS-SPME-GC-MS to identify compounds that contribute to the floral scent. researchgate.net Although this compound is not directly detected as a volatile, its role in amino acid and nitrogen metabolism can influence the synthesis of the volatile compounds that are analyzed. researchgate.net This technique is particularly valuable for studying the impact of non-volatile precursors on the volatilome of a biological system.

The choice of SPME fiber coating is critical for the selective extraction of target analytes. A common fiber used for broad-spectrum volatile analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.com

Untargeted volatilomics aims to comprehensively capture and analyze the entire set of volatile organic compounds (the volatilome) in a biological sample. mdpi.com This approach is particularly useful for discovering biomarkers and understanding metabolic responses to various stimuli. In research involving this compound, untargeted volatilomics can reveal how its presence or metabolism alters the volatile profile of a system.

A study on false flax seed sprouting combined targeted metabolomics with untargeted volatilomics to understand the impact on the resulting oil's aroma. researchgate.net Such studies can provide a direct link between the metabolism of non-volatile compounds like amino acids and the quality of the final product. researchgate.net Untargeted analysis often employs sophisticated data processing and statistical tools, such as principal component analysis (PCA), to identify significant differences between sample groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound, allowing for the unambiguous confirmation of its structure. For this compound, ¹H and ¹³C NMR would be the primary techniques used for its characterization.

In a study on the asymmetric synthesis of α-methylornithine (an alternative name for this compound), NMR spectroscopy was used to characterize the synthesized compounds. medrxiv.org The chemical shifts (δ) in the NMR spectrum are indicative of the chemical environment of the protons and carbons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
C2-CH₃ ~1.5
C3-H₂ ~1.7-1.9
C4-H₂ ~1.6-1.8
C5-H₂ ~2.9-3.1
NH₂ Variable
COOH Variable

These are predicted values and can vary based on the solvent and pH.

Other Chromatographic and Spectroscopic Approaches in Research

Due to the non-volatile and polar nature of this compound, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a highly suitable analytical technique.

High-Performance Liquid Chromatography (HPLC):

HPLC is widely used for the analysis of non-volatile compounds. For amino acids, reversed-phase HPLC (RP-HPLC) is a common approach, often requiring a derivatization step to enhance detection by UV-Vis or fluorescence detectors. mdpi.com Derivatizing agents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent adducts.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the separation of polar compounds like amino acids without derivatization. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for the analysis of amino acids. nih.gov LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is capable of quantifying analytes at very low concentrations in complex matrices. nih.gov This technique allows for the direct analysis of underivatized amino acids, significantly simplifying sample preparation. youtube.com Strong cation exchange (SCX) chromatography coupled with ESI-MS/MS has been successfully used for the simultaneous determination of multiple amino acids without derivatization. thescipub.com

Table 3: Exemplary LC-MS/MS Method for Amino Acid Analysis

ParameterDescription
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Column ZIC®-pHILIC
Mobile Phase Acetonitrile/Ammonium (B1175870) carbonate buffer gradient
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)

This table provides a general example of an LC-MS/MS method for amino acid analysis.

Chiral separation of the enantiomers of this compound can be achieved using chiral chromatography. This can be done by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net

Theoretical and Computational Chemistry Investigations of 2,5 Diamino 2 Methylpentanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding the dynamic behavior of 2,5-diamino-2-methylpentanoic acid and its interaction with biological macromolecules. MD simulations compute the trajectory of atoms and molecules over time, providing insights into conformational changes, stability, and intermolecular interactions.

A critical prerequisite for accurate MD simulations is the availability of reliable force field parameters that define the potential energy of the system. For non-standard residues like this compound, these parameters must be specifically developed. Research efforts have led to the creation of AMBER ff03 compatible charge parameters for a library of non-canonical amino acids, including both (R)-α-methylornithine and (S)-α-methylornithine. nih.govacs.org These parameters, derived from ab initio quantum mechanical calculations, enable the accurate simulation of peptides and proteins containing this modified amino acid.

MD simulations have been extensively used to assess the stability of various inhibitors when bound to ornithine decarboxylase. tandfonline.comfigshare.com For instance, simulations of ODC in complex with inhibitors are often run for extended periods (e.g., 50 nanoseconds) to validate the stability of the docked pose. tandfonline.com These simulations monitor key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify stable and flexible regions. researchgate.netsemanticscholar.orgfrontiersin.org Such studies confirm whether the inhibitor remains securely in the active site and maintains its key binding interactions over time, providing confidence in the computationally predicted binding mode. tandfonline.comfigshare.com

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulation of a Ligand-Protein Complex.
ParameterTypical Value / MethodPurpose
Force FieldOPLS, AMBER, CHARMMDefines the potential energy and forces between atoms.
Solvent ModelTIP3P, SPCExplicitly models water molecules in the system.
System NeutralizationAddition of counter-ions (e.g., Na+, Cl-)Neutralizes the overall charge of the simulated system.
Simulation Time50 - 100 ns or moreEnsures adequate sampling of conformational space to assess stability.
Temperature298 K or 300 KMaintained using a thermostat (e.g., Velocity-rescale) to simulate physiological conditions.
Pressure1.0 barMaintained using a barostat (e.g., Parrinello-Rahman) for constant pressure simulations.
Analysis MetricsRMSD, RMSF, Hydrogen BondsTo quantify the stability and dynamics of the complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to investigate the electronic properties of molecules. dntb.gov.uaosaka-u.ac.jp These methods provide a fundamental understanding of chemical reactivity, reaction mechanisms, and the nature of intermolecular forces that cannot be captured by classical force fields.

For this compound, QC calculations can elucidate its electronic structure, including charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These properties are crucial for understanding how it interacts with the active site of ornithine decarboxylase, particularly with the pyridoxal-5'-phosphate (PLP) cofactor. tandfonline.comacs.org The reaction mechanism of ODC involves the formation of a Schiff base between the substrate and PLP, followed by decarboxylation. acs.org The presence of the α-methyl group in this compound alters the electronic environment and sterically hinders the reaction, contributing to its inhibitory effect.

While direct QC studies on the this compound-ODC interaction are not widely published, similar methods have been applied to related systems. For example, QM/MM studies have been used to explore the conversion of lysine (B10760008) to methylornithine by the enzyme PylB, detailing the reaction mechanism at an atomic level. dntb.gov.uanottingham.ac.uk Such an approach for this compound could precisely map the energy profile of its interaction with ODC, explaining why it acts as a competitive inhibitor rather than a substrate. nih.gov

Table 2: Key Electronic Properties Investigated by Quantum Chemical Calculations.
PropertySignificanceComputational Method
Atomic ChargesDetermine electrostatic interactions and hydrogen bonding potential.DFT, MP2
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions for predicting interaction sites.DFT
HOMO-LUMO EnergiesIndicate chemical reactivity and the ability to participate in charge transfer.DFT
Reaction Energy BarriersExplain reaction kinetics and enzymatic mechanisms.QM/MM, DFT

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational approaches are pivotal in modern SAR, allowing for the rational design of more potent and selective drug candidates.

For inhibitors of ornithine decarboxylase, computational SAR studies focus on identifying the key structural features required for effective binding. A crucial design feature for ODC inhibitors is maintaining the appropriate spacing between the terminal amino groups, which mimics the natural substrate, L-ornithine. acs.org The distance between the α- and ε-amine groups is critical for proper positioning within the active site.

Computational modeling guides the design of novel ODC inhibitors by exploring modifications to the basic ornithine scaffold. acs.org For example, introducing more rigid cyclic structures is a strategy to enhance binding affinity and specificity for ODC over other PLP-dependent enzymes. acs.org By calculating the predicted binding affinities of a series of virtual analogs, researchers can prioritize the synthesis of compounds most likely to succeed. This approach was used in the development of novel inhibitors that form covalent adducts with the PLP cofactor, where modeling helped in selecting derivatives with optimal conformational and electronic properties for high potency. figshare.comacs.org The SAR for this compound itself highlights the importance of the α-methyl group, which enhances its inhibitory activity compared to the natural substrate.

Table 3: Computationally-Guided SAR for Ornithine Decarboxylase Inhibitors.
Structural ModificationRationalePredicted Effect on Activity
Introduction of α-methyl groupSteric hindrance and altered electronics at the reaction center.Increased inhibitory potency (competitive inhibition).
Incorporation of cyclic structuresReduces conformational flexibility, pre-organizing the molecule for binding.Enhanced binding affinity and specificity.
Varying chain lengthAlters the distance between terminal functional groups.Modulates fit within the ODC active site.
Addition of halo-methyl groups (e.g., -CF2H)Creates an irreversible inhibitor (suicide substrate).Shift from competitive to irreversible inhibition.

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a cornerstone for studying inhibitors like this compound and its interaction with ornithine decarboxylase.

Docking studies involving ODC inhibitors typically utilize the enzyme's X-ray crystal structure, such as those available in the Protein Data Bank (PDB codes: 2ON3, 2OO0). acs.orglongdom.org The process involves preparing the protein structure by adding hydrogen atoms and assigning charges, and then using a docking algorithm to place the ligand into the active site in various conformations. These poses are then scored based on a function that estimates the binding affinity.

For ODC inhibitors, docking studies have consistently shown that the ligand binds in the active site in close proximity to the PLP cofactor and key amino acid residues. tandfonline.comlongdom.org For example, in silico analysis of inhibitors like 2-amino-5-(hydroxyimino)pentanoic acid (AHPA) and N-ω-chloroacetyl-l-ornithine (NCAO) revealed critical interactions. tandfonline.comlongdom.org These include hydrogen bonds with conserved residues and, in many cases, the formation of a covalent bond (a Schiff base) with the PLP cofactor. The α-amino group of the inhibitor displaces a lysine residue (Lys69) that normally forms an imine with PLP, thus initiating the inhibitory mechanism. acs.org The terminal amino group of the inhibitor often interacts with residues such as Cys360. acs.org

Binding affinity calculations, either from the docking score or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are used to rank potential inhibitors. acs.org While docking studies predicted a high affinity for NCAO with ODC, a notable difference was observed between the theoretical Ki (4.40 µM) and the experimental value (59 µM), highlighting that while powerful, computational predictions must be validated experimentally. tandfonline.com

Table 4: Representative Docking Results for an ODC Inhibitor (based on published studies).
ParameterObservation / Value
Protein TargetHuman Ornithine Decarboxylase (e.g., PDB: 2ON3)
Binding SiteCatalytic pocket containing the PLP cofactor.
Predicted Binding EnergyTypically in the range of -6 to -9 kcal/mol for potent inhibitors.
Key Interacting ResiduesPLP (covalent adduct), Cys360, Lys69, Asp332, Tyr323
Types of InteractionsCovalent bond (Schiff base), Hydrogen bonds, Electrostatic interactions.

Emerging Research Directions and Future Perspectives for 2,5 Diamino 2 Methylpentanoic Acid Studies

Interdisciplinary Research Applications in Plant and Mammalian Systems

Future research will likely focus on the broader biological significance of 2,5-Diamino-2-methylpentanoic acid across different biological kingdoms. Investigating its roles in plant physiology, such as growth regulation, stress response, and nutrient uptake, could reveal novel applications in agriculture and biotechnology. In parallel, exploring its effects on mammalian systems, including its potential interactions with cellular signaling pathways, metabolic processes, and the gut microbiome, will be crucial for understanding its full physiological impact.

Development of Novel Synthetic Strategies for Advanced Analogs of this compound

The development of innovative and efficient synthetic methodologies is paramount for creating a diverse library of this compound analogs. These strategies may involve asymmetric synthesis to obtain stereochemically pure isomers, the use of novel catalysts to improve reaction yields and reduce environmental impact, and the application of combinatorial chemistry to rapidly generate a wide range of derivatives. The synthesis of such analogs will enable a more detailed exploration of structure-activity relationships.

Advanced Mechanistic Elucidation of Biological Functions

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is a key area for future investigation. This will involve the use of advanced techniques in molecular biology, biochemistry, and biophysics to identify its specific cellular targets and signaling pathways. Techniques such as proteomics, metabolomics, and transcriptomics can provide a comprehensive view of the cellular response to this compound. Elucidating these mechanisms is essential for harnessing its full therapeutic or biotechnological potential.

Exploration of Uncharted Metabolic and Enzymatic Interactions

Investigating the metabolic fate and enzymatic interactions of this compound is a critical frontier. Identifying the enzymes responsible for its biosynthesis and degradation will provide insights into its natural roles. Furthermore, exploring its potential to interact with and modulate the activity of various enzymes could uncover novel therapeutic targets or industrial applications. Understanding these interactions will be vital for a complete picture of its biological significance.

Q & A

Q. What are the recommended synthetic routes for 2,5-Diamino-2-methylpentanoic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of amino groups and coupling reactions. For example, a Boc-protected intermediate can be synthesized using reagents like dicyclohexylcarbodiimide (DCC) for amide bond formation, followed by hydrogenolysis with palladium catalysts (e.g., H₂/Pd) for deprotection . Reaction conditions such as solvent choice (e.g., methanol, chloroform) and temperature control (room temperature to reflux) are critical for yield optimization. Purification via column chromatography or recrystallization is recommended to isolate enantiomerically pure forms.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents or aerosol generation .
  • First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .
  • Waste Disposal : Incinerate in a chemical waste furnace with afterburners to prevent environmental release .

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and stereochemistry. For example, methyl group protons resonate at δ ~1.2–1.5 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₁₄N₂O₂: calculated 146.1055 Da) .
  • Infrared (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Iterative Data Analysis : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out methodological biases .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CC-DPS) to identify trends or outliers in activity profiles .
  • Peer Consultation : Collaborate with independent labs to replicate findings and isolate variables (e.g., purity, solvent effects) .

Q. How to design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
  • Kinetic Modeling : Calculate degradation rate constants (kk) and activation energy (EaE_a) using Arrhenius plots to predict shelf life .
  • Solid-State Stability : Perform thermogravimetric analysis (TGA) to assess thermal decomposition .

Q. What strategies address the limited literature on this compound’s mechanism of action?

  • Methodological Answer :
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes, receptors) .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to track metabolic pathways via NMR or MS .
  • High-Throughput Screening (HTS) : Test the compound against diverse biological targets (e.g., kinase libraries) to identify novel interactions .

Q. How to optimize purification methods for enantiomeric resolution?

  • Methodological Answer :
  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and mobile phases like hexane/isopropanol (95:5) .
  • Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., using L-tartaric acid) and recrystallize .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin additives in the buffer to enhance enantiomer separation .

Data Presentation & Academic Writing

Q. How to structure the "Discussion" section when reporting contradictory results?

  • Methodological Answer :
  • Contextualize Findings : Compare results with prior studies (e.g., "Contrary to Smith et al. (2020), our data suggest...") and highlight methodological differences .
  • Hypothesis Refinement : Propose revised models (e.g., "The observed pH-dependent instability may explain discrepancies in bioactivity") .
  • Supplementary Data : Include raw spectra, stability curves, or computational outputs in appendices for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.